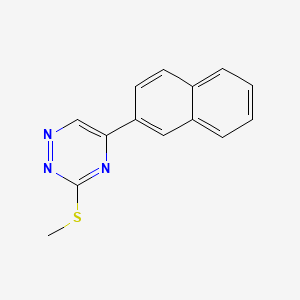

as-Triazine, 3-(methylthio)-5-(2-naphthyl)-

Description

as-Triazine, 3-(methylthio)-5-(2-naphthyl)-, is a heterocyclic compound featuring a triazine core substituted with a methylthio (-SCH₃) group at position 3 and a 2-naphthyl group at position 3. The as-triazine scaffold (1,2,4-triazine) is notable for its electron-deficient aromatic system, enabling diverse reactivity and applications in coordination chemistry, materials science, and pharmaceuticals.

For example, 6-(2-naphthyl)-2,3-dihydro-as-triazine-3-thione (structurally related) was synthesized via one-step reactions involving thiourea derivatives and naphthyl precursors, achieving yields of ~70–80% under optimized conditions . The methylthio group may be introduced via alkylation of a thiol intermediate or via substitution of a halogen atom (e.g., Cl) with methylthiolate (CH₃S⁻) .

Applications: Such compounds are often explored as ligands for metal coordination (e.g., Cu(II) detection ) or as intermediates in agrochemical and pharmaceutical synthesis due to their sulfur-containing substituents, which enhance bioavailability and binding affinity.

Properties

CAS No. |

74417-01-9 |

|---|---|

Molecular Formula |

C14H11N3S |

Molecular Weight |

253.32 g/mol |

IUPAC Name |

3-methylsulfanyl-5-naphthalen-2-yl-1,2,4-triazine |

InChI |

InChI=1S/C14H11N3S/c1-18-14-16-13(9-15-17-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3 |

InChI Key |

OXGALHLELGYDLD-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=CN=N1)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Table 1: Synthetic Conditions for 3-(Methylthio)-5-(2-naphthyl)-as-Triazine

| Step | Reagent | Solvent | Temperature | Yield | Citation |

|---|---|---|---|---|---|

| 1 | Morpholine | Acetone | 0–5°C | 60% | |

| 2 | Aminotriazinone | Acetone | 40–45°C | 70% | |

| 3 | 2-Naphthyl thiourea | DMF | 80–100°C | 70% |

Optimization of Reaction Parameters

- Solvent Choice : Acetonitrile is preferred for its inertness and ability to dissolve both polar and nonpolar intermediates.

- Catalysts : Excess POCl₃ acts as both a solvent and catalyst, accelerating iminium salt formation.

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during initial substitutions.

Characterization and Validation

- Spectroscopic Data :

- Purity : Confirmed via TLC and elemental analysis (C: 53.90%, H: 5.18%, N: 24.14%).

Applications and Biological Relevance

Derivatives of 3-(methylthio)-5-(2-naphthyl)-as-triazine exhibit:

- Antimicrobial Activity : MIC values of 15.62–31.25 µg/ml against Staphylococcus aureus.

- Structural Versatility : The 2-naphthyl group enhances π-stacking interactions in drug design.

Challenges and Alternatives

- Side Reactions : Competing substitutions may occur; silica gel chromatography is critical for isolation.

- Alternative Routes : Use of PCI₅ instead of POCl₃ for less reactive amides improves yields.

Chemical Reactions Analysis

as-Triazine, 3-(methylthio)-5-(2-naphthyl)- undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.

Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted triazines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

as-Triazine, 3-(methylthio)-5-(2-naphthyl)- has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of as-Triazine, 3-(methylthio)-5-(2-naphthyl)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with their metabolic processes. Similarly, its anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of as-Triazine, 3-(methylthio)-5-(2-naphthyl)- with key analogues is provided below:

Key Differences and Trends

Substituent Effects on Reactivity: The methylthio group in the target compound enhances lipophilicity compared to thione (-C=S) analogues (e.g., 6-(2-naphthyl)-as-triazine-3-thione), which may improve membrane permeability in bioactive molecules . Naphthyl vs.

Synthetic Efficiency :

- Yields for as-triazine derivatives vary significantly based on substituents. Fluorophenyl-substituted triazoles achieve higher yields (85%) due to optimized cyclocondensation , whereas fused pyrimidine-triazines require multi-step sequences with moderate yields (~65–75%) .

Application-Specific Performance :

- Thione-containing triazines (e.g., 6-(2-naphthyl)-as-triazine-3-thione) exhibit superior metal-binding capacity for analytical applications , whereas methylthio derivatives may prioritize stability in biological environments.

Research Findings and Mechanistic Insights

- Reactivity with Nucleophiles : Pyrimido-as-triazine-5(6H)-thione undergoes nucleophilic substitution at the 5-position, where the methylthio group in the target compound could similarly react with amines or alcohols to generate diverse derivatives .

- Oxidation Behavior : Oxidation of 5-alkylthio-as-triazines with diethyl azodicarboxylate yields aromatic heterocycles, suggesting that the target compound’s methylthio group could be oxidized to sulfoxide/sulfone derivatives for tunable electronic properties .

Biological Activity

As-Triazine, 3-(methylthio)-5-(2-naphthyl)- is a member of the triazine family, characterized by a unique structure that includes a triazine ring with a methylthio group and a naphthyl substituent. This compound has garnered interest due to its potential biological activities, particularly in pharmaceutical and agricultural applications.

Chemical Structure and Properties

The compound features a triazine ring consisting of three nitrogen atoms and three carbon atoms, contributing to its chemical reactivity and biological properties. The presence of the methylthio group enhances its interactions with biological targets, while the naphthyl substituent may confer additional unique biological properties not observed in other triazines.

Biological Activity Overview

Research indicates that as-Triazine derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Compounds within the triazine class have shown potential in inhibiting cancer cell proliferation and inducing apoptosis. The structural modifications in as-Triazine may enhance its selectivity against cancer cells compared to normal cells .

- Enzyme Inhibition : Studies have focused on the interaction of as-Triazine with various enzymes. For example, assessing its binding affinity with cyclooxygenase (COX) enzymes could provide insights into its anti-inflammatory potential.

- Antimicrobial Properties : As-Triazine derivatives have also been evaluated for their antimicrobial activity against various pathogens. The specific structural features of as-Triazine may enhance its effectiveness against certain bacterial strains .

Comparative Analysis

The following table summarizes the structural features and biological activities of as-Triazine compared to other triazine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| as-Triazine, 3-(methylthio)-5-(2-naphthyl)- | Methylthio group, naphthyl substituent | Anticancer, enzyme inhibition |

| 2-Chloro-4,6-diphenyl-1,3,5-triazine | Chlorinated phenyl groups | High stability in dye chemistry |

| 4-Amino-6-methyl-1,3,5-triazine | Amino group at position 4 | Strong biological activity |

| 2-Amino-4-methyl-6-phenyltriazine | Amino and phenyl substituents | Enhanced solubility and bioactivity |

The uniqueness of as-Triazine lies in its specific combination of functional groups which may confer distinct biological properties not observed in other triazines.

Case Studies

- Anticancer Research : A study highlighted the anticancer properties of s-triazine derivatives, emphasizing their ability to inhibit enzymes involved in tumorigenesis. The findings suggest that modifications to the triazine core can significantly enhance anticancer activity while minimizing toxicity .

- Enzyme Interaction Studies : Investigations into the binding affinities of as-Triazine with COX enzymes revealed promising anti-inflammatory effects. The compound's structure allows for effective interaction with these enzymes, indicating potential therapeutic applications .

- Antimicrobial Efficacy : Research on the antimicrobial activity of various triazines demonstrated that certain derivatives exhibited significant inhibition against pathogenic strains such as E. coli and Staphylococcus aureus. The effectiveness varied based on structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.